molecular formula C10H9ClO3 B1586630 6-Chloroacetyl-1,4-benzodioxane CAS No. 93439-37-3

6-Chloroacetyl-1,4-benzodioxane

Cat. No.: B1586630
CAS No.: 93439-37-3
M. Wt: 212.63 g/mol
InChI Key: ILEYSCVQRULQKW-UHFFFAOYSA-N
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Description

6-Chloroacetyl-1,4-benzodioxane is an organic compound with the molecular formula C10H9ClO3. It is a derivative of 1,4-benzodioxane, featuring a chloroacetyl group attached to the benzodioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroacetyl-1,4-benzodioxane typically involves the chloroacetylation of 1,4-benzodioxane. One common method is the reaction of 1,4-benzodioxane with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Chloroacetyl-1,4-benzodioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloroacetyl-1,4-benzodioxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloroacetyl-1,4-benzodioxane depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroacetyl-2-benzoxazolinone
  • 2-Benzyloxyethyl chloroformate
  • 2-(4-Chlorophenoxy)benzaldehyde

Uniqueness

6-Chloroacetyl-1,4-benzodioxane is unique due to its specific structure, which combines the benzodioxane ring with a chloroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYSCVQRULQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381636
Record name 6-Chloroacetyl-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93439-37-3
Record name 6-Chloroacetyl-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroacetyl-1,4-benzodioxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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